2-Methoxybenzenesulfonic acid

Descripción general

Descripción

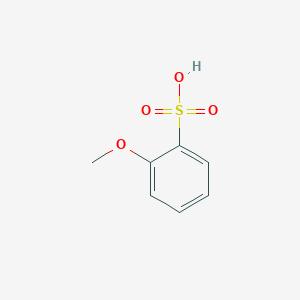

2-Methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

Sulfonation of Anisole: One common method involves the sulfonation of anisole (methoxybenzene) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of this compound.

Industrial Production: Industrially, the compound can be synthesized by reacting anisole with sulfuric acid or oleum. The reaction is carried out in a reactor where temperature and concentration are carefully monitored to optimize yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the electron-donating methoxy group, which activates the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phenol derivatives.

Common Reagents and Conditions:

Sulfuric Acid: Used in sulfonation reactions.

Chlorosulfonic Acid: Another reagent for sulfonation.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Phenol Derivatives: Formed through hydrolysis.

Sulfonated Derivatives: Resulting from further sulfonation reactions.

Aplicaciones Científicas De Investigación

2-Methoxybenzenesulfonic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Methoxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous reactions.

Comparación Con Compuestos Similares

4-Methoxybenzenesulfonic Acid: Similar structure but with the methoxy group at the fourth position.

3,4-Dimethoxybenzenesulfonic Acid: Contains two methoxy groups, providing different reactivity and applications.

Phenolsulfonic Acid: Lacks the methoxy group, leading to different chemical properties.

Uniqueness: 2-Methoxybenzenesulfonic acid is unique due to the position of the methoxy group, which significantly influences its reactivity and applications. Its specific structure makes it suitable for targeted chemical reactions and industrial processes.

Actividad Biológica

2-Methoxybenzenesulfonic acid (also known as 2-methoxy-phenylsulfonic acid) is an organic compound characterized by the presence of a methoxy group and a sulfonic acid group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by case studies, data tables, and detailed research findings.

This compound has the molecular formula C₇H₈O₄S and a molecular weight of 188.20 g/mol. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various applications in pharmaceuticals and biochemistry.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated several derivatives of benzenesulfonic acids for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that compounds with a sulfonic acid group often exhibited enhanced antimicrobial activity.

| Compound | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |

|---|---|---|---|

| This compound | 100 | 200 | 100 |

| Control (Ciprofloxacin) | 25 | 25 | 50 |

This table illustrates that this compound demonstrates promising antibacterial effects, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Antitubercular Activity

In addition to its antibacterial properties, this compound has been screened for antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed effective inhibition at concentrations as low as 50 µg/mL . The presence of electron-withdrawing groups like methoxy may enhance the interaction with bacterial enzymes, contributing to its efficacy.

Antimalarial Activity

Recent studies have highlighted the potential of modified forms of methoxybenzenesulfonic acids in combating malaria. Specifically, a derivative known as 5-amino-2-methoxybenzenesulfonate (AMBS) was incorporated into biopolymers and nanoparticles, demonstrating significant invasion inhibitory activity against Plasmodium falciparum. These modifications improved the materials' efficacy without increasing anticoagulation properties .

Case Study: Antimalarial Application

A study published in early 2024 explored the use of AMBS-modified nanoparticles in preventing severe malaria by inhibiting the binding of infected red blood cells (iRBCs) to endothelial cells. The results showed that these nanoparticles effectively reduced iRBC numbers and prevented their sequestration, potentially leading to new adjunctive treatments for severe malaria cases .

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. The sulfonic acid group likely plays a crucial role in enhancing solubility and bioavailability, facilitating interaction with microbial targets.

Propiedades

IUPAC Name |

2-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBAMYDJEQUGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.